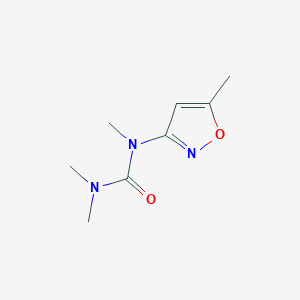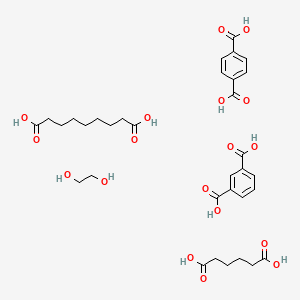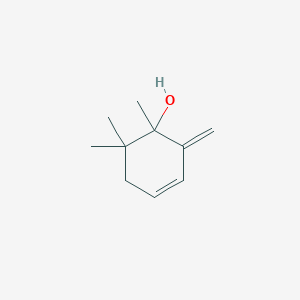
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexene and is characterized by the presence of a hydroxyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Methylation: The cyclohexene undergoes methylation to introduce the methyl groups at the 1, 6, and 6 positions.
Formation of Methylidene Group: The formation of the methylidene group at the 2 position is carried out through specific reaction conditions involving dehydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation using methylating agents.
Catalytic Hydroxylation: Use of catalysts to facilitate the hydroxylation process.
Controlled Dehydrogenation: Industrial reactors are used to control the dehydrogenation process to form the methylidene group.
Chemical Reactions Analysis
Types of Reactions
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylcyclohexene: Similar structure but lacks the hydroxyl group.
Cyclohexene: Basic structure without the methyl and hydroxyl groups.
Uniqueness
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
52103-98-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,6,6-trimethyl-2-methylidenecyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-6-5-7-9(2,3)10(8,4)11/h5-6,11H,1,7H2,2-4H3 |
InChI Key |
RYIUHBHGSNVSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(=C)C1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


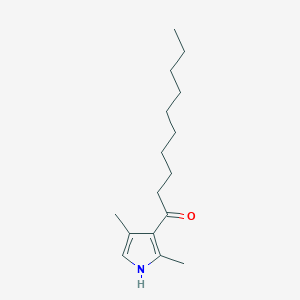
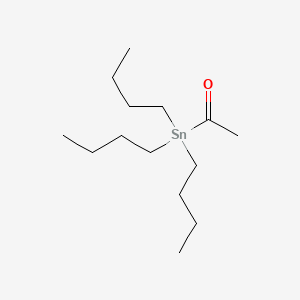
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
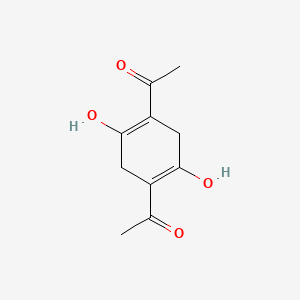
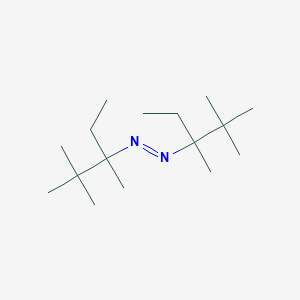
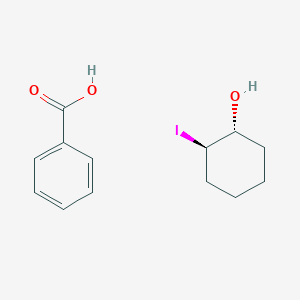
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
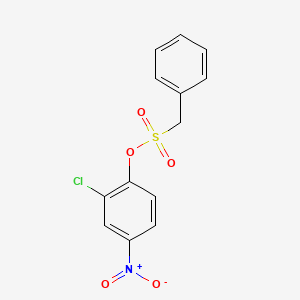
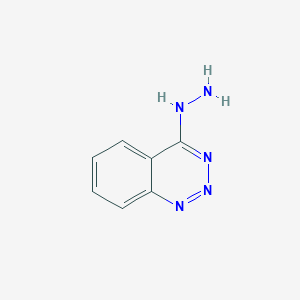

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
